

Application Notes and Protocols for SR16835 in Conditioned Place Preference Studies

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Compound of Interest

Compound Name: SR16835
Cat. No.: B10770995

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Introduction

SR16835 is a potent and selective full agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also possesses weak partial agonist activity at the mu-opioid receptor (MOR). Preclinical studies have demonstrated that **SR16835** does not produce a conditioned place preference (CPP) on its own, indicating a lack of rewarding properties. However, it has been shown to attenuate the rewarding effects of opioids such as morphine in CPP studies. This unique pharmacological profile suggests that **SR16835** and other NOP receptor agonists may have therapeutic potential in the treatment of opioid use disorder by reducing the motivational value of opioid-associated cues.

These application notes provide a comprehensive overview of the use of **SR16835** in CPP studies, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative data from CPP studies involving **SR16835** should be summarized to clearly compare the effects of different treatment conditions. The primary outcome measure in CPP is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning (baseline) test.

Table 1: Conditioned Place Preference Scores for **SR16835** and Morphine

Treatment Group	Drug Paired with Chamber A	Drug Paired with Chamber B	N	Preference Score (seconds) Mean \pm SEM
Vehicle Control	Vehicle	Vehicle	10	5 \pm 10
Morphine	Morphine (e.g., 5 mg/kg)	Vehicle	10	150 \pm 20*
SR16835	SR16835 (e.g., 10 mg/kg)	Vehicle	10	10 \pm 15
Morphine + SR16835	Morphine + SR16835	Vehicle	10	30 \pm 18#

*p < 0.05 compared to Vehicle Control, indicating a significant place preference. #p < 0.05 compared to Morphine, indicating a significant attenuation of place preference. Note: The dosage and preference score values are illustrative and should be determined empirically.

Table 2: Locomotor Activity During Conditioning Sessions

Treatment Group	Day 1 (cm/30 min) Mean \pm SEM	Day 3 (cm/30 min) Mean \pm SEM	Day 5 (cm/30 min) Mean \pm SEM
Vehicle Control	1500 \pm 100	1450 \pm 110	1400 \pm 90
Morphine	2500 \pm 150	2600 \pm 160	2700 \pm 170
SR16835	1600 \pm 120	1550 \pm 110	1500 \pm 100
Morphine + SR16835	2400 \pm 140	2500 \pm 150	2600 \pm 160

*p < 0.05 compared to Vehicle Control, indicating morphine-induced hyperlocomotion. Note: It is crucial to monitor locomotor activity to ensure that the observed effects on place preference are not due to non-specific motor effects.

Experimental Protocols

The following is a detailed protocol for a conditioned place preference study to evaluate the effect of **SR16835** on morphine-induced reward. This protocol is based on standard CPP procedures and should be adapted to the specific laboratory conditions and animal strain.

Animals

- Species: Male or female adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
- Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
- Habituation: Animals should be handled for at least 3-5 days before the start of the experiment to acclimate them to the experimenter.

Apparatus

- A three-chamber CPP apparatus is typically used. The two conditioning chambers should be distinct in terms of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues. A smaller, neutral center chamber connects the two conditioning chambers.
- Removable partitions are used to confine the animal to a specific chamber during the conditioning phase.
- An automated video tracking system is recommended for accurate recording of the animal's position and locomotor activity.

Experimental Procedure

The CPP procedure consists of three phases:

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

- Place the animal in the central chamber of the CPP apparatus with free access to all three chambers.
- Allow the animal to explore the entire apparatus for 15-30 minutes.

- Record the time spent in each of the two large conditioning chambers.
- Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
- The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from initial chamber preference.

Phase 2: Conditioning (Days 2-7)

This phase typically involves alternating daily injections of the drug(s) and vehicle, with the animal being confined to one of the conditioning chambers after each injection.

- Day 2 (Drug Conditioning):
 - Administer the drug treatment (e.g., Morphine or Morphine + **SR16835**) via the appropriate route (e.g., intraperitoneal, subcutaneous).
 - Immediately place the animal in the designated drug-paired chamber for 30-45 minutes. The partitions should be in place to prevent access to the other chambers.
 - After the conditioning session, return the animal to its home cage.
- Day 3 (Vehicle Conditioning):
 - Administer the vehicle injection.
 - Immediately place the animal in the opposite (vehicle-paired) chamber for 30-45 minutes.
 - Return the animal to its home cage.
- Repeat this alternating conditioning schedule for a total of 6 days (3 drug pairings and 3 vehicle pairings). The order of drug and vehicle conditioning days should be counterbalanced across animals.

Phase 3: Post-Conditioning (Preference Test - Day 8)

- This phase is conducted in a drug-free state.

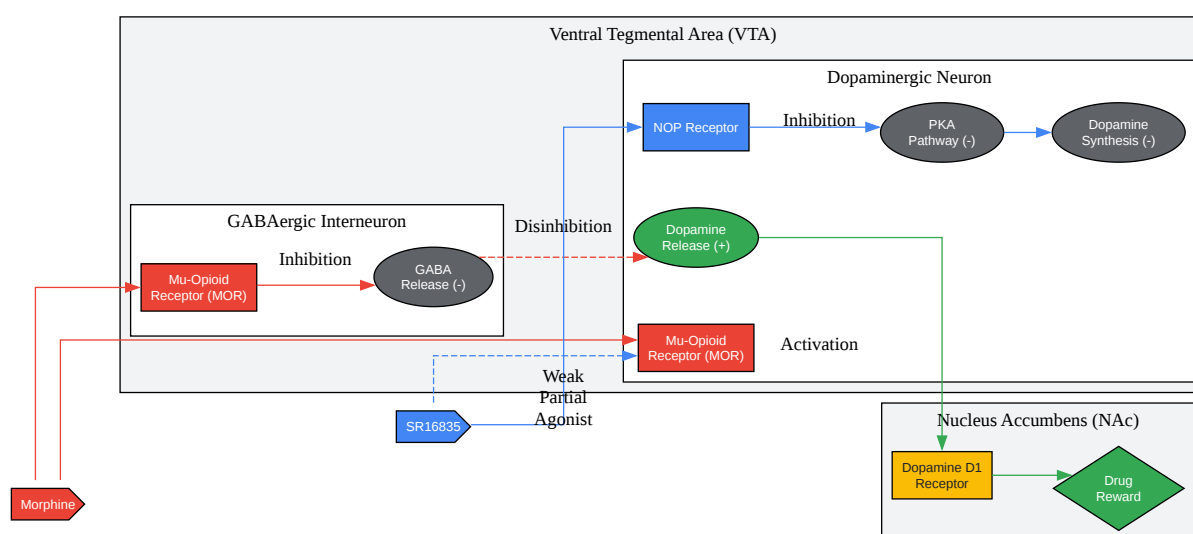
- Place the animal in the central chamber with free access to all three chambers, identical to the pre-conditioning phase.
- Allow the animal to explore the apparatus for 15-30 minutes.
- Record the time spent in each of the two conditioning chambers.

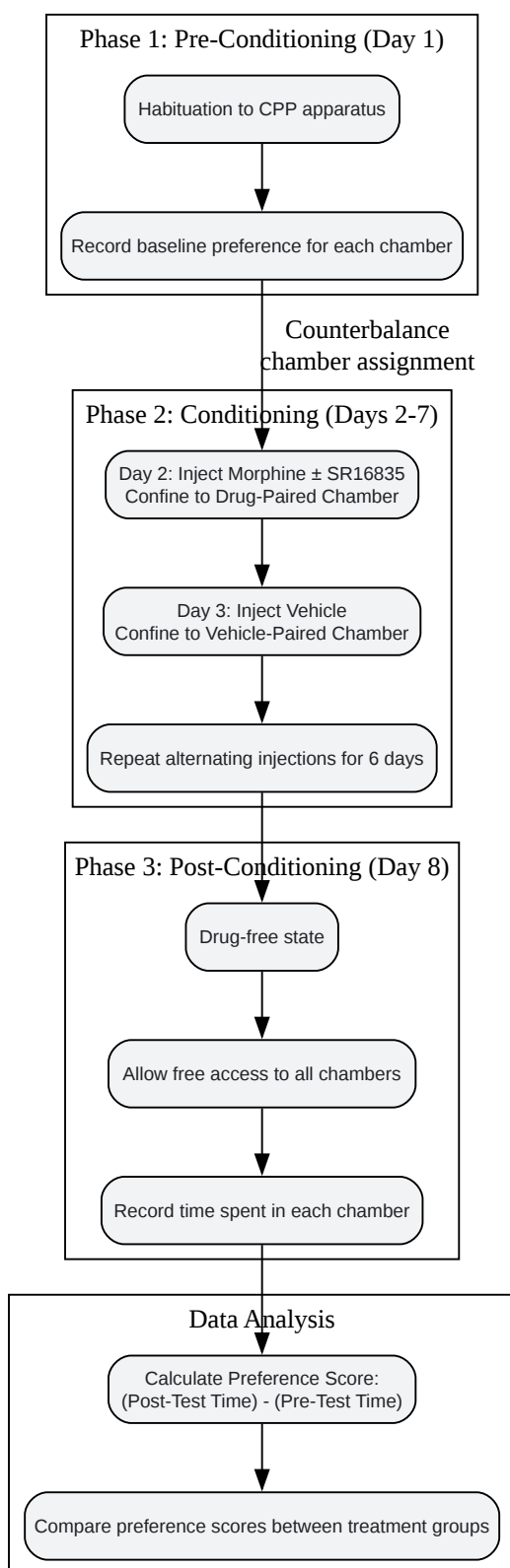
Drug Preparation and Administration

- **SR16835:** Dissolve in a suitable vehicle (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The dose should be based on previous literature or pilot studies (e.g., 1-20 mg/kg).
- **Morphine:** Morphine sulfate is typically dissolved in sterile saline. A commonly used dose to induce CPP is 5-10 mg/kg.
- **Administration:** The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent throughout the study. Injection volumes should be calculated based on the animal's body weight.

Visualizations

Signaling Pathway of SR16835 in Modulating Opioid Reward





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